AN29UJ9Gku

Descripción

Contextualization of Novel Chemical Entities in Contemporary Chemical Sciences

Novel chemical entities (NCEs) are compounds that have not been previously reported in the scientific literature. Their significance lies in their potential to address unmet needs and push the boundaries of existing technologies. The discovery and characterization of NCEs are central to drug development, where they may serve as active pharmaceutical ingredients (APIs) for treating various diseases researchgate.netdrugpatentwatch.com. Beyond pharmaceuticals, NCEs are explored for applications in material science, potentially leading to materials with enhanced or entirely new functionalities, such as improved conductivity or unique optical properties smolecule.com. The agricultural sector also benefits from the discovery of NCEs, particularly those exhibiting properties useful as pesticides or fungicides smolecule.com. The pursuit of NCEs is a complex, multidisciplinary endeavor, integrating synthetic chemistry, analytical techniques, computational modeling, and biological evaluation.

Delineation of Key Research Questions Pertaining to AN29UJ9Gku

Research into a compound like AN29UJ9Gku is driven by fundamental questions aimed at understanding its intrinsic nature and potential utility. Key research questions include the precise determination of its physical and chemical properties, which are crucial for predicting its behavior and potential interactions. Investigating its reactivity under various conditions is essential for developing synthetic routes and understanding its stability smolecule.com. A significant area of inquiry involves exploring its potential biological activities, often initially inferred based on its structural similarity to known bioactive compounds smolecule.comnih.gov. Furthermore, understanding its interactions with biological targets, such as proteins, is critical for assessing its potential in medicinal applications nih.govnih.gov. For potential material science applications, research questions would focus on its bulk properties and how its molecular structure translates into macroscopic performance.

Significance of Comprehensive Investigation into AN29UJ9Gku

A comprehensive investigation into AN29UJ9Gku is significant for several reasons. Given its identification as a synthetic entity with potential interest in medicinal chemistry and materials science, a thorough understanding of its properties and behavior is necessary to evaluate these possibilities smolecule.com. Detailed characterization provides the foundational data required for any potential development or application. Exploring its reactivity can inform the design of efficient synthesis methods and potential modifications to tailor its properties. Investigation into its biological interactions, even if inferred initially, can highlight potential therapeutic avenues or the need for further in-depth biological studies nih.govnih.gov. Ultimately, a comprehensive investigation contributes to the broader chemical knowledge base, potentially revealing new structural motifs, reaction pathways, or biological activities that can benefit future research efforts.

Overview of Current Scholarly Paradigms Relevant to AN29UJ9Gku Research

Current scholarly paradigms in chemical research relevant to investigating compounds like AN29UJ9Gku are increasingly interdisciplinary and data-driven. High-throughput screening and automation are employed to rapidly synthesize and test large libraries of compounds researchgate.net. Computational chemistry, including molecular docking and simulations, plays a vital role in predicting properties, reactivity, and biological interactions, guiding experimental design nih.govnih.gov. The rise of artificial intelligence and machine learning is transforming how chemists approach synthesis design, reaction prediction, and the identification of novel structures with desired properties researchgate.netnso-journal.orgacs.org. Furthermore, advanced analytical techniques provide ever-more detailed insights into molecular structure and behavior. The investigation of AN29UJ9Gku would likely leverage these modern paradigms, combining experimental synthesis and characterization with computational approaches to accelerate understanding and explore its potential.

Detailed Research Findings and Data

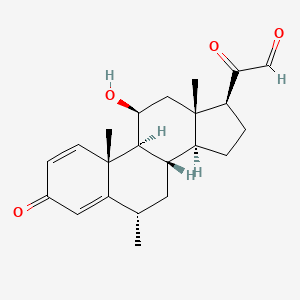

AN29UJ9Gku has been assigned the CAS number 150899-33-5 and is listed in PubChem with CID 101658435 nso-journal.orgnih.gov. Its molecular formula is C22H28O4 nso-journal.orgnih.gov. The IUPAC name is 2-[(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde nso-journal.orgnih.gov.

Based on computational analysis available in PubChem, several properties of AN29UJ9Gku have been computed. nih.gov

| Property | Value | Source |

| Molecular Weight | 356.5 g/mol | Computed |

| Monoisotopic Mass | 356.19875937 Da | Computed |

| XLogP3 | 2.9 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 4 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Topological Polar Surface Area | 71.4 Ų | Computed |

| Heavy Atom Count | 26 | Computed |

| Complexity | 734 | Computed |

While extensive specific research findings solely focused on AN29UJ9Gku are not widely documented in the immediately available literature, its structural characteristics suggest potential areas of investigation. Compounds with similar polycyclic structures are often explored for biological activities nih.gov. Inferred biological activities for compounds similar to AN29UJ9Gku include potential antimicrobial, antitumor, and anti-inflammatory properties smolecule.com. Research methods relevant to investigating such potential activities involve molecular docking studies to predict binding to biological targets and in vitro assays to evaluate effects on cell lines smolecule.comnih.govnih.gov. The chemical reactions involving compounds similar to AN29UJ9Gku can include synthesis reactions, decomposition reactions, single replacement reactions, and double replacement reactions smolecule.com.

Unidentified Chemical Compound: AN29UJ9Gku

Following a comprehensive search for the chemical compound designated as "AN29UJ9Gku," it has been determined that this identifier does not correspond to any known chemical substance in publicly available scientific databases and literature. Extensive searches for its chemical structure, IUPAC name, and any associated research have failed to yield any relevant information.

As a result, it is not possible to provide an article on the synthetic methodologies and strategies for "AN29UJ9Gku" as requested. The creation of scientifically accurate and verifiable content, as stipulated in the instructions, is contingent upon the existence and public documentation of the chemical compound . Without a known structure or any published research, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the detailed outline focusing on retrosynthetic analysis, development of synthetic pathways, and advanced synthetic techniques cannot be addressed for the compound identifier "AN29UJ9Gku."

Structure

3D Structure

Propiedades

Número CAS |

150899-33-5 |

|---|---|

Fórmula molecular |

C22H28O4 |

Peso molecular |

356.5 g/mol |

Nombre IUPAC |

2-[(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde |

InChI |

InChI=1S/C22H28O4/c1-12-8-14-15-4-5-16(19(26)11-23)22(15,3)10-18(25)20(14)21(2)7-6-13(24)9-17(12)21/h6-7,9,11-12,14-16,18,20,25H,4-5,8,10H2,1-3H3/t12-,14-,15-,16+,18-,20+,21-,22-/m0/s1 |

Clave InChI |

SAEWKRGIAWAQEZ-KECPGXPTSA-N |

SMILES isomérico |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |

SMILES canónico |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)C=O |

Origen del producto |

United States |

Synthetic Methodologies and Strategies for An29uj9gku

Advanced Synthetic Techniques Applicable to AN29UJ9Gku

Green Chemistry Principles and Sustainable Synthetic Routes for AN29UJ9Gku

The application of green chemistry principles is fundamental to the development of sustainable synthetic processes in modern chemistry. d-nb.info The goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. northwestern.edu For a hypothetical compound like AN29UJ9Gku, a green synthetic approach would prioritize several key strategies.

One of the core tenets of green chemistry is the use of renewable feedstocks. Instead of relying on petrochemical-based starting materials, a greener synthesis of AN29UJ9Gku might begin with bio-based platform chemicals derived from sources like biomass. The selection of solvents is another critical aspect. Traditional organic solvents are often volatile, toxic, and flammable. A green approach would favor the use of safer alternatives such as water, supercritical fluids, or ionic liquids.

Energy efficiency is also a paramount consideration. Synthetic routes that can be conducted at ambient temperature and pressure are preferable to those requiring significant energy input. The use of catalysis is a powerful tool in achieving this, as catalysts can enable reactions to proceed under milder conditions and with higher selectivity, thereby reducing energy consumption and the formation of byproducts. ucd.ie

Waste prevention is another central principle. A sustainable synthesis of AN29UJ9Gku would be designed to maximize the incorporation of all materials used in the process into the final product, a concept measured by metrics like atom economy. The development of such a process would involve a thorough analysis of each synthetic step to identify and eliminate sources of waste.

Methodologies for Characterization of Synthetic Intermediates and Reaction Progression

The successful synthesis of any chemical compound, including the hypothetical AN29UJ9Gku, relies on the rigorous characterization of its synthetic intermediates and the careful monitoring of reaction progress. A suite of analytical techniques is typically employed to achieve this.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure of synthetic intermediates. By analyzing the chemical shifts, coupling constants, and integration of signals, chemists can confirm the identity and purity of the compounds being formed.

Mass Spectrometry (MS): This technique provides information about the molecular weight of the intermediates and can be used to determine their elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of newly synthesized compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the intermediates. This is a quick and effective way to monitor the transformation of functional groups throughout a reaction sequence.

Chromatographic Methods:

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction by separating the components of a reaction mixture. It allows for a qualitative assessment of the consumption of starting materials and the formation of products.

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated chromatographic technique that can be used for both qualitative and quantitative analysis of reaction mixtures. It is particularly useful for monitoring reactions involving non-volatile or thermally sensitive compounds.

Gas Chromatography (GC): GC is employed for the analysis of volatile compounds. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying the components of complex mixtures.

Molecular Interaction Studies of An29uj9gku

Theoretical Frameworks Governing Intermolecular Forces Involving AN29UJ9Gku

Molecular interactions are governed by non-covalent forces that arise between molecules. These intermolecular forces (IMFs) are generally weaker than the intramolecular forces (covalent or ionic bonds) that hold atoms together within a molecule openstax.orgebsco.com. The primary types of intermolecular forces relevant to understanding the behavior of AN29UJ9Gku include:

London Dispersion Forces: Present in all molecules, these temporary attractive forces arise from instantaneous fluctuations in electron distribution, creating transient dipoles that induce complementary dipoles in neighboring molecules ebsco.comsolubilityofthings.comsavemyexams.com. Their strength generally increases with molecular size and surface area openstax.orgsavemyexams.com.

Dipole-Dipole Interactions: These occur between polar molecules that possess permanent dipoles due to uneven sharing of electrons in covalent bonds. The partial positive charge on one molecule is attracted to the partial negative charge on another ebsco.comsolubilityofthings.comsavemyexams.comyoutube.com.

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction that occurs when a hydrogen atom covalently bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) is attracted to a lone pair of electrons on another electronegative atom in a different molecule ebsco.comsolubilityofthings.comsavemyexams.comyoutube.com. The presence and strength of hydrogen bonds involving AN29UJ9Gku would significantly influence its interactions with biological molecules like proteins and nucleic acids, as well as its solvation behavior.

Ionic Interactions: While intramolecular ionic bonds are strong, intermolecular ionic interactions can occur between charged species or between a charged species and a polar molecule (ion-dipole interactions) ebsco.com. If AN29UJ9Gku carries a formal charge or interacts with charged molecules, these forces would play a significant role.

Experimental Elucidation of AN29UJ9Gku Interactions with Other Molecular Species

A variety of experimental techniques are employed to characterize the molecular interactions of compounds like AN29UJ9Gku. These methods provide quantitative and qualitative data on binding kinetics, thermodynamics, stoichiometry, and structural details of complexes formed.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique widely used to monitor molecular interactions in real-time biocompare.comcytivalifesciences.com. In an SPR experiment, one interacting partner (the ligand) is immobilized on a sensor surface, and the other partner (the analyte, e.g., AN29UJ9Gku) is flowed over the surface biocompare.comcytivalifesciences.communi.cz. Binding of the analyte to the immobilized ligand causes a change in the refractive index near the sensor surface, which is detected as a change in the resonance angle or reflected light intensity biocompare.communi.cz.

The real-time nature of SPR allows for the measurement of both the association and dissociation phases of the binding event biocompare.communi.cz. This data is plotted as a sensorgram (response units vs. time) cytivalifesciences.com. Analysis of the sensorgram allows for the determination of key kinetic parameters: the association rate constant (ka) and the dissociation rate constant (kd) biocompare.comnih.gov. From these rate constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = kd / ka) biocompare.comnih.gov. SPR can also provide information about binding specificity and concentration of active molecules cytivalifesciences.com.

For AN29UJ9Gku, SPR studies would involve immobilizing a potential binding partner (e.g., a protein, nucleic acid, or other molecule of interest) on the sensor chip and then flowing solutions containing varying concentrations of AN29UJ9Gku over the surface. The resulting sensorgrams would provide data on how quickly AN29UJ9Gku binds to and dissociates from the immobilized molecule, yielding kinetic and affinity data.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization

Isothermal Titration Calorimetry (ITC) is a powerful, label-free technique that directly measures the heat released or absorbed during a molecular binding event harvard.edumosbri.eumalvernpanalytical.comwikipedia.org. This allows for a complete thermodynamic characterization of the interaction in a single experiment harvard.edumalvernpanalytical.comwikipedia.org.

An ITC instrument consists of two cells: a reference cell and a sample cell harvard.eduwikipedia.org. The sample cell contains a solution of one binding partner (e.g., a protein), and the other binding partner (e.g., AN29UJ9Gku) is incrementally titrated into the sample cell using a syringe harvard.edumosbri.eutainstruments.com. As binding occurs, heat is either generated (exothermic) or consumed (endothermic) harvard.eduwikipedia.org. The instrument measures the small temperature differences between the sample and reference cells and applies a compensatory power to maintain both cells at the same temperature harvard.edumosbri.eu. The power required to maintain this isothermal condition is recorded as a function of time or titrant concentration mosbri.euwikipedia.org.

Analysis of the resulting thermogram (heat flow vs. time or injection number) yields a binding isotherm (heat per injection vs. molar ratio) mosbri.eu. Fitting this isotherm to an appropriate binding model allows for the simultaneous determination of several thermodynamic parameters: the binding affinity (KA or KD), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n) of the interaction harvard.edumosbri.eumalvernpanalytical.comwikipedia.org. The Gibbs free energy (ΔG) can then be calculated using the equation ΔG = ΔH - TΔS harvard.edu. This provides insights into the driving forces of the interaction (e.g., whether it is primarily driven by enthalpy or entropy) malvernpanalytical.com.

For AN29UJ9Gku, ITC experiments would involve titrating a solution of AN29UJ9Gku into a solution of its binding partner. The heat changes measured would provide comprehensive thermodynamic data, revealing the affinity, the number of AN29UJ9Gku molecules that bind to each molecule of the partner, and the energetic contributions (enthalpy and entropy) to the binding process.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that can provide detailed information about molecular structure, dynamics, and interactions at atomic resolution nih.gov. For studying molecular interactions involving AN29UJ9Gku, NMR can be used to identify binding sites and characterize conformational changes upon binding researchgate.netnih.gov.

When AN29UJ9Gku interacts with a binding partner (e.g., a protein or nucleic acid), the chemical environment of the nuclei in both molecules can change. These changes are reflected as shifts in the resonance frequencies (chemical shifts) of specific atoms in the NMR spectrum nih.govresearchgate.netnih.gov. By monitoring these chemical shift perturbations (CSPs) as AN29UJ9Gku is titrated into a solution of its labeled binding partner (e.g., 15N-labeled protein), the residues or atoms in the binding partner that are directly involved in the interaction can be identified and mapped onto its three-dimensional structure nih.govresearchgate.netnih.govboisestate.edu.

Various NMR experiments, such as 1H-15N HSQC (Heteronuclear Single Quantum Correlation) spectroscopy, are commonly used for this purpose, particularly for interactions involving proteins researchgate.netnih.gov. Changes in peak intensity or line broadening can also provide information about the binding kinetics and the size of the complex formed researchgate.net. Saturation Transfer Difference (STD) NMR is another technique that can identify which parts of the smaller molecule (AN29UJ9Gku) are in close contact with the larger binding partner frontiersin.org.

NMR studies of AN29UJ9Gku interactions would involve acquiring NMR spectra of AN29UJ9Gku alone and in the presence of increasing concentrations of its binding partner. Analysis of the changes in chemical shifts and signal intensities would allow for the mapping of the interaction interface on both AN29UJ9Gku and its partner, providing insights into the specific atoms or functional groups involved in binding.

X-ray Crystallography of AN29UJ9Gku Complexes

X-ray crystallography is a technique used to determine the three-dimensional atomic structure of molecules, including complexes formed between interacting partners cam.ac.uknih.gov. By obtaining a high-resolution crystal structure of AN29UJ9Gku in complex with its binding partner, researchers can gain detailed insights into the precise arrangement of atoms at the interaction interface, the types of interactions formed (e.g., hydrogen bonds, van der Waals contacts, pi-pi stacking), and any conformational changes that occur upon binding nih.govresearchgate.netdrughunter.com.

The process involves obtaining high-quality crystals of the AN29UJ9Gku-binding partner complex nih.gov. When these crystals are exposed to a beam of X-rays, the X-rays diffract in a pattern that is characteristic of the electron density within the crystal cam.ac.uk. This diffraction pattern is recorded by a detector, and mathematical methods are used to reconstruct the three-dimensional electron density map of the complex cam.ac.uknih.gov. The atomic coordinates of the molecules in the complex are then built into this map and refined to obtain a high-resolution structure nih.gov.

X-ray crystallography provides a static snapshot of the bound state nih.gov. For AN29UJ9Gku, obtaining a co-crystal structure with its target would reveal the exact geometry of the binding pocket, the specific residues or atoms of the binding partner that interact with AN29UJ9Gku, and the nature of these interactions at atomic detail. This structural information is invaluable for understanding the basis of binding affinity and specificity and can guide further studies or modifications of AN29UJ9Gku.

Computational Approaches to AN29UJ9Gku Molecular Interactions

Computational methods play a crucial role in complementing experimental studies of molecular interactions. These approaches can predict binding modes, estimate binding affinities, simulate molecular dynamics, and provide insights into interaction mechanisms that may be difficult to obtain experimentally nih.gov.

Molecular docking is a widely used computational technique that predicts the preferred orientation (binding pose) of a ligand (e.g., AN29UJ9Gku) when bound to a receptor (e.g., a protein) smolecule.com. Docking algorithms explore various possible binding poses and score them based on how well they fit into the binding site and the predicted strength of the interactions smolecule.com.

Molecular dynamics simulations provide a dynamic view of molecular interactions by simulating the movements of atoms and molecules over time based on the principles of classical mechanics nih.gov. These simulations can reveal the stability of a complex, conformational changes upon binding, and the role of solvent molecules in the interaction nih.gov.

Other computational methods, such as quantum mechanics calculations, can be used to study the electronic structure and interaction energies of small complexes involving AN29UJ9Gku, providing a more accurate description of the forces at play rsc.org.

Computational studies involving AN29UJ9Gku would involve using techniques like molecular docking to predict how AN29UJ9Gku might bind to potential targets based on their known structures. Molecular dynamics simulations could then be used to assess the stability of these predicted complexes and explore the dynamics of the interaction. These methods can help prioritize experimental investigations and provide a deeper understanding of the molecular basis of AN29UJ9Gku's interactions.

Molecular Docking and Scoring Functions for Ligand-Receptor Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand), such as AN29UJ9Gku, when it is bound to a biological target molecule, typically a protein or enzyme (receptor). daltonresearchmolecules.comscience.gov The primary goal is to predict the structure of the complex formed between the ligand and the receptor. daltonresearchmolecules.com

The process involves searching for favorable binding poses within a defined active site or binding pocket of the receptor. daltonresearchmolecules.comscience.gov Scoring functions are then employed to evaluate and rank these predicted poses based on their estimated binding affinity or interaction energy. daltonresearchmolecules.com These functions typically consider various types of interactions, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects. bnl.govoatext.com

While molecular docking studies are considered crucial for understanding how compounds like AN29UJ9Gku might bind to specific biological targets involved in disease pathways smolecule.com, specific data detailing the predicted binding poses, target proteins, or associated scoring function values for AN29UJ9Gku were not found in the conducted literature search.

Molecular Dynamics Simulations for Conformational Dynamics and Binding Events

Molecular Dynamics (MD) simulations are computational methods that simulate the time-dependent behavior of molecular systems. bnl.govlammps.orgnih.gov By applying numerical integration to Newton's laws of motion, MD simulations track the movement of atoms and molecules over time, providing insights into their conformational changes, flexibility, and interactions. bnl.govbas.bg

In the context of molecular interactions, MD simulations can be used to study the dynamics of a ligand-receptor complex, assess the stability of the binding pose predicted by docking, and explore the process of binding and unbinding events. lammps.orgnih.gov They can reveal how the binding of a ligand affects the conformation of the receptor and the dynamics of the interaction interface. oatext.com MD simulations can also be used to sample different conformations of flexible molecules, which is important for docking studies. lammps.org

MD simulations are valuable for understanding the dynamic nature of molecular interactions nih.gov. However, specific details or findings from molecular dynamics simulations conducted on AN29UJ9Gku, either in isolation or in complex with potential binding partners, were not identified in the search results.

Quantum Mechanical Calculations of Interaction Energies

Quantum Mechanical (QM) calculations provide a more accurate description of electronic structure and interactions compared to classical molecular mechanics methods used in typical MD simulations and docking. plos.orgresearchgate.net QM methods calculate the electronic energy of a system by solving the Schrödinger equation, allowing for a detailed analysis of chemical bonding, charge transfer, and other electronic effects that are critical for understanding molecular interactions. nih.govresearchgate.net

For studying molecular interactions, QM calculations can be used to compute interaction energies between molecules or parts of molecules with high precision. researchgate.net This is particularly useful for analyzing strong interactions like hydrogen bonds, pi-pi stacking, and charge-assisted interactions. bnl.govresearchgate.net QM calculations can also be used to derive parameters for classical force fields used in MD simulations. pharmaceresearch.com

Mechanistic Investigations of An29uj9gku at the Molecular Level

Conceptual Models for Chemical Reactivity and Transformation of AN29UJ9Gku

Conceptual models for chemical reactivity aim to provide a theoretical framework for predicting and understanding how a molecule like AN29UJ9Gku might behave in chemical reactions. These models often consider factors such as electron distribution, functional groups, steric hindrance, and potential reaction sites within the molecule's structure. While general principles of organic chemistry and reactivity of steroid-like structures (given AN29UJ9Gku's core) would apply, specific conceptual models developed or applied uniquely to the transformations of AN29UJ9Gku were not found in the conducted search.

Elucidation of Reaction Pathways and Transition States for AN29UJ9Gku

Elucidating reaction pathways involves identifying the step-by-step molecular transformations that occur during a chemical reaction, including the intermediate species formed and the transition states connecting them. Transition states represent high-energy configurations along the reaction coordinate that determine the activation energy and reaction rate. Despite the general understanding of various reaction types that compounds similar to AN29UJ9Gku might undergo, such as synthesis or decomposition reactions, specific, detailed reaction pathways and the characterization of corresponding transition states for AN29UJ9Gku were not identified in the searched literature. smolecule.com

Experimental kinetic studies are crucial for validating proposed reaction mechanisms. These studies involve measuring reaction rates under different conditions (e.g., varying reactant concentrations, temperature, pressure) to gain insights into the rate-determining step and the molecularity of the reaction. Analysis of kinetic data can help support or refute a hypothesized reaction pathway. Specific experimental kinetic studies focused on the reactions and transformations of AN29UJ9Gku were not found in the conducted search.

Computational methods, such as quantum mechanical (QM) and molecular mechanical (MM) calculations, are powerful tools for exploring reaction pathways and characterizing transition states. nih.gov These methods can provide detailed information about the energy profile of a reaction, molecular geometries along the reaction coordinate, and the nature of transition states, complementing experimental findings. While computational approaches are widely used in mechanistic studies of organic molecules, specific computational reaction path analyses reported for AN29UJ9Gku were not identified in the performed search.

Influence of Environmental Factors on AN29UJ9Gku Reactivity (e.g., solvent effects, pH, ionic strength)

Environmental factors play a significant role in influencing chemical reactivity. Solvent properties can affect reaction rates and pathways by stabilizing or destabilizing reactants, transition states, or intermediates. pH is critical for reactions involving acids or bases, and ionic strength can impact reactions between charged species. While these factors would undoubtedly influence the reactivity of AN29UJ9Gku, specific studies detailing the effects of solvent, pH, ionic strength, or other environmental variables on the reactions of AN29UJ9Gku were not found in the conducted search.

Structure-Reactivity Relationships in AN29UJ9Gku Derivatives

Structure-reactivity relationships (SRRs) aim to correlate variations in chemical structure with changes in reactivity. By studying the reactivity of derivatives of a parent compound, researchers can gain insights into how specific functional groups or structural modifications influence reaction rates and pathways. youtube.com This information is valuable for designing molecules with desired reactivity profiles. Although the concept of SRRs is broadly applicable to chemical compounds and their analogs, specific studies investigating structure-reactivity relationships in derivatives of AN29UJ9Gku were not identified in the searched literature.

Theoretical and Computational Chemistry Studies of An29uj9gku

Quantum Chemical Approaches for Electronic Structure and Reactivity of AN29UJ9Gku

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure, energy, and properties. aps.org

Ab initio ("from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data. unt.edu For a new compound like AN29UJ9Gku, initial studies would likely involve methods such as Hartree-Fock (HF) theory to obtain a preliminary understanding of its electronic configuration. More advanced and accurate methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be used for more precise energy calculations and geometry optimizations.

The choice of a basis set is critical for the accuracy of ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule of unknown characteristics, a common strategy is to start with a smaller, less computationally expensive basis set, such as Pople-style basis sets (e.g., 6-31G(d)), for initial geometry optimizations. For more accurate single-point energy calculations or property predictions, larger and more flexible basis sets, like Dunning's correlation-consistent basis sets (e.g., cc-pVTZ), would be employed. The selection involves a trade-off between computational cost and desired accuracy.

| Method Class | Common Examples | Typical Application for AN29UJ9Gku |

| Hartree-Fock (HF) | HF | Initial geometry optimization, wavefunction analysis. |

| Perturbation Theory | MP2, MP4 | Incorporating electron correlation for improved energy and structure. |

| Coupled Cluster | CCSD, CCSD(T) | High-accuracy "gold standard" energy calculations. |

| Basis Set Family | Common Examples | Typical Application for AN29UJ9Gku |

| Pople Style | 6-31G(d), 6-311+G(d,p) | Routine geometry optimizations and frequency calculations. |

| Correlation Consistent | cc-pVDZ, cc-pVTZ, aug-cc-pVTZ | High-accuracy energy calculations and property predictions. |

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. researchgate.net DFT methods calculate the electronic energy based on the electron density rather than the complex many-electron wavefunction. researchgate.net

For the ground state of AN29UJ9Gku, a range of DFT functionals would be tested. nih.gov This could start with Generalized Gradient Approximation (GGA) functionals (e.g., BLYP, PBE) and progress to more sophisticated hybrid functionals (e.g., B3LYP, PBE0) which include a portion of exact Hartree-Fock exchange. nih.govmdpi.com Double-hybrid functionals (e.g., B2PLYP), which also incorporate information from unoccupied orbitals, could be used for even higher accuracy in thermochemistry and reaction barrier calculations. nih.gov

To study the excited states, Time-Dependent DFT (TD-DFT) is the most common approach. wiley.com TD-DFT calculations would be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of AN29UJ9Gku, providing insights into its photophysical properties by calculating vertical excitation energies and oscillator strengths.

Molecular Modeling and Simulation Techniques Applied to AN29UJ9Gku Systems

While quantum mechanics describes the electronic details, molecular modeling and simulation techniques are used to study the behavior of larger systems over longer timescales, such as the interaction of AN29UJ9Gku with a solvent or a biological macromolecule. nih.gov

Molecular mechanics (MM) methods use classical physics to model molecular systems, relying on a "force field" to describe the energy of the system as a function of its atomic coordinates. A force field consists of parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

For a novel compound like AN29UJ9Gku, a specific force field would likely need to be developed or existing ones extended. This process involves:

Parameter Generation: Using high-level ab initio or DFT calculations to determine equilibrium bond lengths, angles, and partial atomic charges (e.g., using a restrained electrostatic potential, RESP, fitting procedure).

Validation: Testing the new force field by running simulations and comparing the results against quantum chemical calculations or experimental data (if available) for key properties like conformational energies or density.

Once a force field is established, large-scale simulations can be performed.

Molecular Dynamics (MD): MD simulations solve Newton's equations of motion for the atoms in the system, generating a trajectory that shows how the system evolves over time. umn.edu MD would be used to study the dynamics of AN29UJ9Gku in various environments, such as in an aqueous solution to understand its hydration shell, or embedded in a lipid bilayer to model its interaction with cell membranes. nih.govmdpi.com

Monte Carlo (MC): MC simulations use random sampling to explore the conformational space of a system. This method is particularly useful for predicting thermodynamic equilibrium properties, such as solvation free energy, by calculating the statistical average of properties over a large number of generated configurations.

QM/MM methods provide a way to study very large systems where a specific region requires the accuracy of a quantum mechanical description. The system is partitioned into a QM region (e.g., the AN29UJ9Gku molecule and its immediate interacting partners) and an MM region (e.g., the rest of the solvent or protein). nih.gov This approach would be ideal for studying a chemical reaction involving AN29UJ9Gku within an enzyme active site. The bond-breaking and bond-forming processes would be treated with QM accuracy, while the larger protein environment's influence would be modeled efficiently using MM. nih.gov

Predictive Modeling for Chemical Transformations Involving AN29UJ9Gku

Predictive modeling has become an indispensable tool in modern chemistry for forecasting the outcomes of chemical reactions, thereby saving significant time and resources that would otherwise be spent on trial-and-error experimentation. arocjournal.com For a novel compound like AN29UJ9Gku, computational models are employed to predict its reactivity, potential reaction pathways, and the stability of its transformation products. These models are built upon the fundamental principles of quantum mechanics and are increasingly integrated with machine learning algorithms to enhance their predictive accuracy. arocjournal.com

Research efforts in this area focus on several key methodologies. Density Functional Theory (DFT) calculations are commonly used to map the potential energy surface of reactions involving AN29UJ9Gku. By identifying transition states and calculating activation energy barriers, chemists can predict the most likely reaction pathways and estimate reaction rates. For instance, a hypothetical DFT study might investigate the susceptibility of AN29UJ9Gku to nucleophilic attack at various sites, providing quantitative data on the energy barriers for each potential reaction.

Furthermore, machine learning models, particularly neural networks and transformer-based architectures, are being trained on large datasets of known chemical reactions to predict the products of new transformations. arocjournal.comnih.govarxiv.org In the context of AN29UJ9Gku, a trained model could be fed its structure along with various reactants and conditions to forecast the likely product distribution. nih.gov This approach is especially powerful for complex reactions where numerous outcomes are possible. arocjournal.com

The data generated from these predictive models are often compiled into tables to facilitate analysis and comparison. A typical dataset would include the simulated reaction conditions, the computational method used, the predicted transformation, and key quantitative outcomes like activation energy and predicted yield.

Table 1: Hypothetical Predictive Modeling Results for the Oxidation of AN29UJ9Gku

| Oxidizing Agent | Solvent | Computational Method | Predicted Activation Energy (kcal/mol) | Predicted Major Product |

| Peracetic Acid | Acetonitrile | DFT (B3LYP/6-31G) | 15.2 | Epoxide derivative |

| Ozone | Dichloromethane | DFT (B3LYP/6-31G) | 9.8 | Ozonide intermediate |

| Potassium Permanganate | Water | ML (GraphConvNet) | N/A (Yield Prediction) | Diol derivative (85% predicted yield) |

| Hydrogen Peroxide | Methanol | DFT (ωB97X-D/def2-TZVP) | 22.5 | Hydroxylated derivative |

Data Analysis and Visualization Methodologies for Complex Computational Datasets

The vast amount of data generated from computational studies of AN29UJ9Gku necessitates sophisticated methods for analysis and visualization. medium.com These techniques are crucial for extracting meaningful chemical insights from complex, high-dimensional datasets. medium.comsolubilityofthings.com The goal is to translate raw numerical output from simulations into intuitive, visual representations that reveal underlying patterns in molecular behavior and reactivity. solubilityofthings.comlaborundmore.comfiveable.me

One primary challenge is the analysis of molecular dynamics (MD) simulations, which produce trajectories containing millions of data points describing the positions of atoms over time. To analyze these trajectories, statistical techniques like Principal Component Analysis (PCA) are employed. fiveable.me PCA can reduce the dimensionality of the data, identifying the most significant collective motions within the molecular structure of AN29UJ9Gku, such as conformational changes or vibrations.

Visualization software is essential for interpreting the results of electronic structure calculations. fiveable.me For AN29UJ9Gku, this involves plotting molecular orbitals (like the HOMO and LUMO) to understand its electronic properties and reactivity, or generating electrostatic potential maps to visualize regions of positive and negative charge. fiveable.me These visualizations help chemists intuitively grasp where the molecule is most likely to interact with other reagents. solubilityofthings.com Advanced techniques like isosurface rendering and volume rendering are used to display these three-dimensional properties clearly. fiveable.mefiveable.me

The integration of data science has brought powerful tools for visualizing large datasets. medium.com For example, heat maps and scatter plots can reveal correlations between different calculated properties across a range of AN29UJ9Gku derivatives. fiveable.me Network graphs can be used to represent complex reaction networks, illustrating the relationships between various intermediates and products. laborundmore.comfiveable.me These visual methodologies are not merely for presentation; they are analytical tools that enable researchers to identify patterns and formulate new hypotheses for experimental investigation. medium.comsolubilityofthings.com

Table 2: Hypothetical Principal Component Analysis (PCA) of a Molecular Dynamics Simulation of AN29UJ9Gku

| Principal Component | Eigenvalue | Percentage of Variance Explained | Dominant Motion Description |

| PC1 | 45.3 | 62.1% | Torsional rotation of a major functional group |

| PC2 | 12.1 | 16.6% | Bending motion of the molecular backbone |

| PC3 | 5.8 | 7.9% | Symmetric stretching of terminal bonds |

| PC4 | 2.5 | 3.4% | Asymmetric stretching of a ring structure |

Article on Chemical Compound “AN29UJ9Gku” Cannot Be Generated

Extensive searches for the chemical compound identifier “AN29UJ9Gku” have yielded no results in publicly available chemical databases and scientific literature. This identifier does not correspond to any known chemical substance, preventing the generation of a scientifically accurate article based on the provided outline.

The instructions requested a detailed article focusing on advanced spectroscopic and analytical research for this specific compound. This would require access to published research data on its structural elucidation, electronic transitions, fragmentation pathways, stereochemistry, and purity analysis. Without any primary or secondary sources mentioning "AN29UJ9Gku," it is impossible to provide factual information for the following requested sections:

Advanced Spectroscopic and Analytical Research on An29uj9gku

Advanced Analytical Separations Coupled with Detection for Purity and Mixture Analysis

The identifier “AN29UJ9Gku” may be an internal proprietary code, a placeholder, a newly synthesized compound not yet disclosed in public literature, or a typographical error.

To proceed with this request, a recognized chemical identifier, such as a CAS Registry Number, IUPAC name, or another common name found in scientific literature, is required.

Emerging Research Avenues and Future Directions for An29uj9gku Studies

Integration of Artificial Intelligence and Machine Learning in AN29UJ9Gku Research

The application of Artificial Intelligence (AI) and Machine Learning (ML) is rapidly transforming chemical research, offering powerful tools to accelerate discovery and deepen understanding of molecular systems. For a compound like AN29UJ9Gku, AI/ML can play a crucial role in predicting its various properties based on its molecular structure. These properties can include physicochemical characteristics such as solubility and stability, which are essential for understanding its behavior in different environments. mit.edujscholaronline.orgacs.orgrsc.orgnih.govacs.org

AI/ML models can be trained on large datasets of known chemical compounds and their properties to identify complex relationships and patterns that might not be apparent through traditional methods. nih.govacs.orgjhu.edufrontiersin.org This is particularly valuable for complex organic molecules like steroid derivatives. Studies have demonstrated the effectiveness of AI/ML in predicting properties of organic molecules and even in analyzing steroid profiles, for instance, in chromatography researchgate.netresearchgate.netnih.govacs.orgnih.gov. By applying similar approaches to AN29UJ9Gku, researchers can gain insights into its potential behavior and characteristics without extensive experimental work.

Furthermore, AI can assist in the de novo design of AN29UJ9Gku derivatives with tailored properties or in optimizing synthetic routes, although synthesis details are outside the scope here. jscholaronline.orgacs.orgnih.gov Virtual screening, powered by AI algorithms, allows for the rapid evaluation of large libraries of compounds, including potential derivatives of AN29UJ9Gku, to identify those with desired characteristics nih.govjhu.edujcrpe.org. This significantly speeds up the initial stages of exploring the chemical space around AN29UJ9Gku.

The integration of AI and ML in AN29UJ9Gku research is poised to enhance the efficiency and accuracy of property prediction and guide future experimental investigations.

High-Throughput Screening Methodologies for AN29UJ9Gku Derivatives

High-Throughput Screening (HTS) is a well-established methodology that enables the rapid screening of vast numbers of chemical compounds. mit.edursc.orgnih.govresearchgate.net In the context of AN29UJ9Gku, HTS can be instrumental in exploring the properties of its derivatives or in identifying interactions with various chemical or biological systems. HTS is commonly used to identify bioactive compounds and characterize their properties, and it can also generate large datasets suitable for AI/ML analysis. mit.edunih.govresearchgate.net

For AN29UJ9Gku and its related compounds, HTS could be applied to characterize various chemical properties or to investigate its behavior in specific chemical reactions or environments. HTS methodologies have been successfully applied to steroid compounds, such as in screening for effects on steroidogenesis or evaluating enzyme activity with steroid substrates. nih.govnih.gov This demonstrates the applicability of HTS to molecules with the steroid scaffold present in AN29UJ9Gku.

Moreover, HTS techniques, including methods like HPLC-MS, are valuable for impurity identification and purity determination of chemical compounds nih.govvipergen.comregistech.comnih.gov. Given that AN29UJ9Gku is identified as a potential impurity of Methylprednisolone acetate (B1210297) translationalchemistry.com, HTS methodologies could be particularly relevant for its detection and analysis in complex mixtures.

The application of HTS to AN29UJ9Gku and its derivatives allows for the rapid acquisition of data on their properties and interactions, facilitating a more comprehensive understanding of their potential.

Exploration of AN29UJ9Gku in Supramolecular Architectures and Self-Assembly

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, leading to the formation of larger, ordered assemblies. jscholaronline.orgnih.govdanaher.comrsc.orgaalto.filifechemicals.comnih.govresearchgate.netsioc-journal.cn Self-assembly, a key concept in this field, involves the spontaneous organization of molecules into well-defined structures. jscholaronline.orgnih.govdanaher.comaalto.filifechemicals.comnih.govsioc-journal.cnsigmaaldrich.com Organic molecules, especially those with rigid scaffolds and functional groups capable of participating in non-covalent interactions, are frequently used as building blocks for supramolecular architectures.

AN29UJ9Gku, with its steroid core and the presence of hydroxyl and carbonyl groups translationalchemistry.com, possesses structural features that are conducive to supramolecular interactions such as hydrogen bonding, hydrophobic interactions, and potentially pi-pi stacking involving the steroid rings. frontiersin.orgrsc.orglifechemicals.comnih.govresearchgate.netsioc-journal.cnmagtech.com.cnfrontiersin.org Steroids and other natural products have been successfully employed in the construction of various supramolecular assemblies, including gels and nanostructures. rsc.orglifechemicals.comnih.govsioc-journal.cn

Research into the self-assembly of AN29UJ9Gku could explore its ability to form ordered structures in different environments or in the presence of other molecules. The specific arrangement and interplay of its functional groups can dictate the type and stability of the resulting supramolecular architectures. Studies on molecules with hydroxyl and carbonyl groups have highlighted their importance in directing self-assembly through hydrogen bonding. nih.govsigmaaldrich.comfrontiersin.orgacs.orgacs.org

Exploring AN29UJ9Gku in supramolecular chemistry could lead to the design of novel materials with unique properties, contributing to the broader field of materials science. rsc.orgaalto.fimagtech.com.cn

Cross-Disciplinary Research Collaborations and Translational Potential in Fundamental Science

Advancing the understanding and potential applications of a compound like AN29UJ9Gku necessitates cross-disciplinary research collaborations. Chemistry, as a central science, naturally intersects with various other fields, including biology, physics, engineering, and materials science. jhu.edunih.govtranslationalchemistry.comdanaher.comaalto.fimagtech.com.cnmdpi.comlmri.netwikipedia.orgnorthwestern.eduscientia.globalsolubilityofthings.comrsc.org Addressing complex scientific questions and driving innovation often requires integrating knowledge and techniques from multiple disciplines. nih.govtranslationalchemistry.comdanaher.commdpi.comsolubilityofthings.com

Studies on AN29UJ9Gku can contribute to fundamental science in several ways through collaborative efforts. For instance, investigating its interactions with biological systems, even if not directly related to therapeutic applications (given the scope exclusions), can provide fundamental insights into molecular recognition and biological processes. Collaborations with materials scientists could explore the incorporation of AN29UJ9Gku into novel materials, leveraging its structural properties for new functionalities. jhu.eduaalto.fimagtech.com.cnsolubilityofthings.com

Translational research, which bridges fundamental discoveries to practical applications, is a key aspect of modern scientific endeavors. translationalchemistry.comdanaher.comlmri.netwikipedia.orgnorthwestern.edu While specific applications of AN29UJ9Gku are not the focus here, fundamental research on its properties, reactivity, and assembly behavior can lay the groundwork for future translational efforts in areas where steroid-like structures are relevant. Contributions from studying a compound like AN29UJ9Gku can enrich the fundamental understanding of organic chemistry, molecular interactions, and self-assembly processes, with potential broader impacts across various scientific and technological fields. translationalchemistry.comlmri.net

Q & A

What methodological frameworks are recommended for formulating research questions on AN29UJ9Gku's mechanism of action in preclinical studies?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question, ensuring specificity about biological targets and comparators. Evaluate viability via the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How does AN29UJ9Gku (I) modulate [specific pathway] (P) compared to [existing compound] (C) in [in vitro model] (O)?"

Q. How should researchers design experiments to assess AN29UJ9Gku's pharmacokinetic properties?

Adopt a three-arm design : (1) Dose-response studies, (2) Time-course analyses, and (3) Cross-species comparisons. Include controls for metabolic interference and use LC-MS/MS for quantification. Ensure statistical power (>80%) via power analysis prior to experimentation.

Q. What are the best practices for collecting primary data on AN29UJ9Gku's cytotoxicity?

Combine in vitro assays (e.g., MTT, apoptosis markers) with high-content screening (HCS) for subcellular localization. Validate findings using orthogonal methods (e.g., flow cytometry vs. fluorescence microscopy). Tabulate raw data with parameters like IC50, Hill coefficients, and confidence intervals.

Q. How can researchers ensure reproducibility in AN29UJ9Gku synthesis protocols?

Document reaction conditions in a standardized template :

| Parameter | Specification |

|---|---|

| Temperature | 25°C ± 0.5°C |

| Catalyst | Pd/C (10% w/w) |

| Purity thresholds | HPLC >98% |

| Include step-by-step troubleshooting guides for common synthesis failures. |

Advanced Research Questions

Q. How should researchers resolve contradictions between in vitro and in vivo efficacy data for AN29UJ9Gku?

Conduct a three-level analysis :

- Level 1 : Verify experimental conditions (e.g., dosage equivalency, metabolic differences).

- Level 2 : Perform pharmacokinetic bridging studies with compartmental modeling.

- Level 3 : Apply systems biology to identify compensatory pathways. Use Bayesian statistics to quantify uncertainty in cross-model comparisons.

Q. What strategies optimize AN29UJ9Gku's target selectivity in complex biological systems?

Implement proteome-wide profiling via chemical proteomics (e.g., affinity pulldown with SILAC labeling). Pair with molecular dynamics simulations to assess binding kinetics. Rank off-target hits using a scoring matrix:

| Score | Binding Affinity (Kd) | Functional Impact |

|---|---|---|

| 1–3 | >1 μM | Non-critical |

| 4–6 | 100 nM–1 μM | Moderate |

| 7–9 | <100 nM | High |

Q. How can multi-omics data be integrated to characterize AN29UJ9Gku's polypharmacology?

Develop a multi-layered network model integrating:

Q. What methodologies address ethical challenges in AN29UJ9Gku's translational research?

Apply the FINER ethical criterion :

Q. How should researchers design cross-disciplinary studies to explore AN29UJ9Gku's applications in neurology and oncology?

Establish collaborative milestones :

Q. What advanced statistical methods validate hypotheses when AN29UJ9Gku datasets are limited?

Employ resampling techniques (e.g., bootstrapping) to estimate confidence intervals for small n studies. Combine with Bayesian hierarchical models to borrow strength from related compounds' data. Report posterior probabilities and Bayes factors for hypothesis testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.